molecular formula C13H13F6N3O3S B11653856 methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate

methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate

Cat. No.: B11653856
M. Wt: 405.32 g/mol
InChI Key: XMGYJVVHTUUIQE-UHFFFAOYSA-N
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Description

Methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate is a complex organic compound that features a thiophene ring, a carbamate group, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as cyclopentanone), a nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a base like morpholine . The resulting thiophene derivative is then further functionalized to introduce the carbamoyl and hexafluoropropan-2-yl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbamoyl group can produce the corresponding amine derivative.

Scientific Research Applications

Methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory or anti-cancer properties.

    Industry: Its fluorinated groups make it useful in the development of materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The fluorine atoms can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive.

    Tiquizium Bromide: A thiophene derivative used as an antispasmodic.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

Uniqueness

Methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate is unique due to its combination of a thiophene ring, a carbamate group, and multiple fluorine atoms. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13F6N3O3S

Molecular Weight

405.32 g/mol

IUPAC Name

methyl N-[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate

InChI

InChI=1S/C13H13F6N3O3S/c1-25-10(24)22-11(12(14,15)16,13(17,18)19)21-9-7(8(20)23)5-3-2-4-6(5)26-9/h21H,2-4H2,1H3,(H2,20,23)(H,22,24)

InChI Key

XMGYJVVHTUUIQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCC2)C(=O)N

Origin of Product

United States

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